Minozac

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

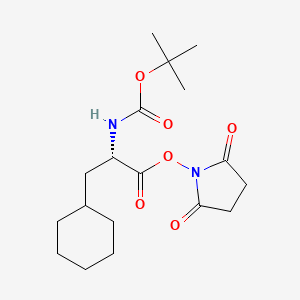

Minozac, also known as MW151 , is an orally available, brain-penetrant, anti-inflammatory compound . It was discovered by screening and optimizing compounds that inhibit proinflammatory cytokine production in activated glia cells in culture . It does not block anti-inflammatory cytokines . Its chemical name is 2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl) pyrimidine .

Synthesis Analysis

The synthesis of Minozac involved the use of analog synthesis and CYP2D6 enzyme kinetic analyses . The same chemical scaffold used for Minozac development was employed to design and produce a novel p38α MAPK inhibitor with potential for use in studies of brain pathology alteration in AD-relevant animal models .Molecular Structure Analysis

Minozac has a 3-amino-4-methyl-6-phenylpyridazine scaffold . No single molecular property strongly correlated with substrate status for this scaffold, although molecular volume and charge appeared to be indirectly related .Chemical Reactions Analysis

Minozac is involved in complex reactions related to the inhibition of proinflammatory cytokine production . It has been shown to suppress microglia and astrocyte activation, and upregulation of the inflammatory cytokines IL1β, TNFα, and S100b after oligomeric human Aβ42 infusion into mouse brain .Physical And Chemical Properties Analysis

Minozac’s physical and chemical properties are complex and involve an interplay of properties such as charge, lipophilicity, and molecule size . The particular chemical scaffold affects which properties are most prominent .Aplicaciones Científicas De Investigación

Adjunctive Use in Schizophrenia : Minozac has been tested as an adjunct to clozapine in schizophrenia patients with persistent symptoms. It showed improvements in working memory, avolition, and anxiety/depressive symptoms in chronic patients (Kelly et al., 2015).

Neuroinflammation Targeting : Minozac is part of a novel family of compounds developed for targeting neuroinflammation in CNS disorders, including Alzheimer's disease. It was found to be efficacious in an Alzheimer’s disease-relevant animal model (Eldik, 2008).

Effect on Clozapine Plasma Levels : Minozac administration was observed to potentially increase clozapine plasma levels in schizophrenia patients, suggesting a pharmacokinetic interaction (Wehring et al., 2018).

Traumatic Brain Injury and Seizure Susceptibility : Minozac treatment prevented increased seizure susceptibility in a mouse "two-hit" model of traumatic brain injury and electroconvulsive shock-induced seizures. This implicated glial activation in the mechanisms of epileptogenesis after traumatic brain injury (Chrzaszcz et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQAXNJZHDONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Minozac | |

CAS RN |

924909-75-1 |

Source

|

| Record name | Minozac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924909751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MINOZAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C61N9T83P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)